trans-N,N'-Diacetylcyclohexane-1,2-diamine
Overview
Description
trans-N,N’-Diacetylcyclohexane-1,2-diamine: is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 g/mol . It is a white to almost white powder or crystalline solid that is soluble in methanol . This compound is known for its stability under normal conditions and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N,N’-Diacetylcyclohexane-1,2-diamine typically involves the acetylation of trans-1,2-diaminocyclohexane. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of trans-N,N’-Diacetylcyclohexane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: trans-N,N’-Diacetylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to yield trans-1,2-diaminocyclohexane.
Substitution: It can participate in substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: trans-1,2-diaminocyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-N,N’-Diacetylcyclohexane-1,2-diamine is used as a building block in organic synthesis. It is employed in the preparation of macrocyclic compounds and as a ligand in coordination chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, trans-N,N’-Diacetylcyclohexane-1,2-diamine is used in the production of polymers and as an intermediate in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of trans-N,N’-Diacetylcyclohexane-1,2-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
trans-N,N’-Dimethylcyclohexane-1,2-diamine: This compound is similar in structure but has methyl groups instead of acetyl groups.
trans-1,2-Diaminocyclohexane: This is the non-acetylated form of the compound and is used in the synthesis of chiral auxiliaries and ligands.
Uniqueness: trans-N,N’-Diacetylcyclohexane-1,2-diamine is unique due to its acetyl groups, which provide specific reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and outcomes .
Properties
IUPAC Name |
N-[(1R,2R)-2-acetamidocyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLAHHTXWRMOL-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246489 | |
Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156257-14-6 | |
Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156257-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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